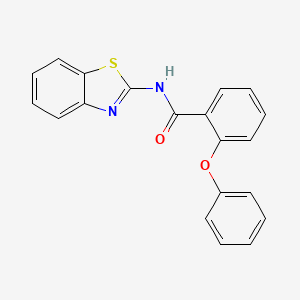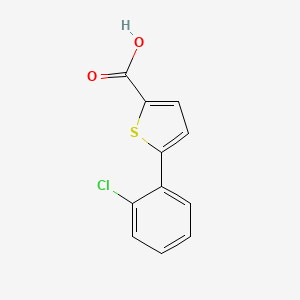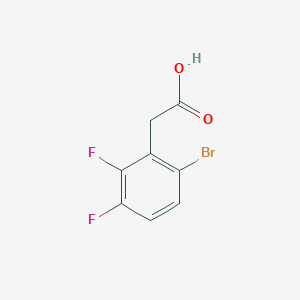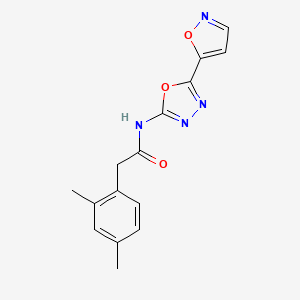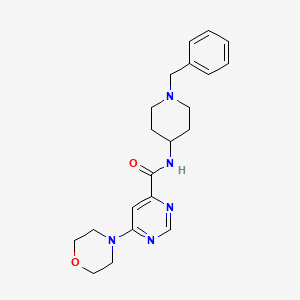
N-(1-苄基哌啶-4-基)-6-吗啉代嘧啶-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzylpiperidin-4-yl)-6-morpholinopyrimidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylpiperidine moiety, a morpholine ring, and a pyrimidine carboxamide group. Its multifaceted structure allows it to interact with various biological targets, making it a subject of study in medicinal chemistry and pharmacology.
科学研究应用
N-(1-benzylpiperidin-4-yl)-6-morpholinopyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
生化分析
Biochemical Properties
N-(1-benzylpiperidin-4-yl)-6-morpholinopyrimidine-4-carboxamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to bind to sigma-1 receptors, which are involved in the regulation of intracellular calcium homeostasis and cellular signaling pathways . The interaction with sigma-1 receptors suggests that N-(1-benzylpiperidin-4-yl)-6-morpholinopyrimidine-4-carboxamide may modulate various cellular functions, including neurotransmitter release and inter-organelle communication .
Cellular Effects
N-(1-benzylpiperidin-4-yl)-6-morpholinopyrimidine-4-carboxamide has been observed to influence various types of cells and cellular processes. In neuronal cells, this compound enhances brain plasticity and has a protective effect under pathological conditions . It can induce cytoprotective responses by engaging different cellular pathways, which may vary depending on the specific pathological mechanism . Additionally, N-(1-benzylpiperidin-4-yl)-6-morpholinopyrimidine-4-carboxamide affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of N-(1-benzylpiperidin-4-yl)-6-morpholinopyrimidine-4-carboxamide involves its binding interactions with sigma-1 receptors. This binding modulates the activity of these receptors, leading to changes in intracellular calcium levels and the regulation of various signaling pathways . The compound’s interaction with sigma-1 receptors also influences gene expression and enzyme activity, contributing to its overall biochemical effects . By acting as a chaperone, N-(1-benzylpiperidin-4-yl)-6-morpholinopyrimidine-4-carboxamide helps maintain cellular homeostasis and protect cells from stress-induced damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(1-benzylpiperidin-4-yl)-6-morpholinopyrimidine-4-carboxamide have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has shown stability under controlled conditions, with minimal degradation over extended periods . Long-term studies have indicated that N-(1-benzylpiperidin-4-yl)-6-morpholinopyrimidine-4-carboxamide maintains its protective effects on cells, reducing oxidative stress and preventing apoptosis . These findings suggest that the compound could be a valuable tool for studying chronic cellular responses.
Dosage Effects in Animal Models
The effects of N-(1-benzylpiperidin-4-yl)-6-morpholinopyrimidine-4-carboxamide vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive function and memory in rodents . At higher doses, it may exhibit toxic effects, including neurotoxicity and hepatotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing benefits.
Metabolic Pathways
N-(1-benzylpiperidin-4-yl)-6-morpholinopyrimidine-4-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the action of cytochrome P450 enzymes, which facilitate the oxidation and conjugation of the compound, leading to its eventual excretion . The metabolic pathways of N-(1-benzylpiperidin-4-yl)-6-morpholinopyrimidine-4-carboxamide also affect metabolic flux and the levels of specific metabolites in the body.
Transport and Distribution
The transport and distribution of N-(1-benzylpiperidin-4-yl)-6-morpholinopyrimidine-4-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with plasma membrane transporters, facilitating its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and overall efficacy.
Subcellular Localization
N-(1-benzylpiperidin-4-yl)-6-morpholinopyrimidine-4-carboxamide exhibits specific subcellular localization, which affects its activity and function. The compound is predominantly localized in the endoplasmic reticulum and mitochondria, where it interacts with sigma-1 receptors . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these organelles . The presence of N-(1-benzylpiperidin-4-yl)-6-morpholinopyrimidine-4-carboxamide in these subcellular compartments is essential for its role in regulating cellular homeostasis and protecting against stress-induced damage.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-6-morpholinopyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 1-benzylpiperidine with 4-chloropyrimidine in the presence of a base such as potassium carbonate. This reaction forms an intermediate, which is then reacted with morpholine under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of phase transfer catalysts to enhance reaction efficiency and the implementation of continuous flow reactors to scale up the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
N-(1-benzylpiperidin-4-yl)-6-morpholinopyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyrimidine compounds .
作用机制
The mechanism of action of N-(1-benzylpiperidin-4-yl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
相似化合物的比较
Similar Compounds
- N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine
- N-(1-benzylpiperidin-4-yl)benzene-1,2-diamine
- N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide
Uniqueness
N-(1-benzylpiperidin-4-yl)-6-morpholinopyrimidine-4-carboxamide is unique due to its combination of a benzylpiperidine moiety, a morpholine ring, and a pyrimidine carboxamide group. This unique structure allows it to interact with a broader range of biological targets compared to similar compounds, making it a valuable molecule for research and potential therapeutic applications .
属性
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c27-21(19-14-20(23-16-22-19)26-10-12-28-13-11-26)24-18-6-8-25(9-7-18)15-17-4-2-1-3-5-17/h1-5,14,16,18H,6-13,15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZQEEDKGKSDKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=NC=N2)N3CCOCC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B2579521.png)
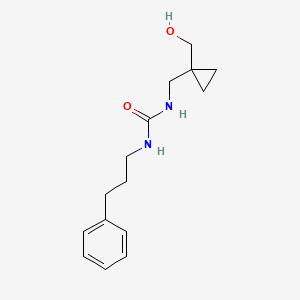
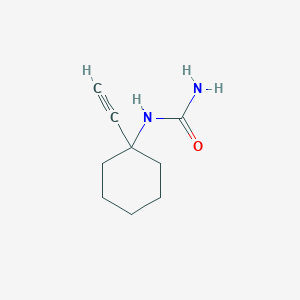
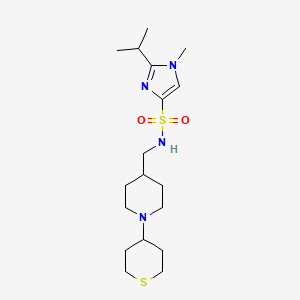
![2-{[(2-chlorophenyl)methyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2579528.png)
![1-ethyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride](/img/structure/B2579529.png)
![2-(2-chloro-6-fluorophenyl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2579531.png)
